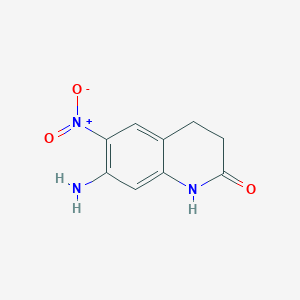
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a compound with the CAS Number: 1599192-55-8 . It has a molecular weight of 207.19 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction (MCR) comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene . The reactions were hypothesized to proceed sequentially via Knoevenagel .Molecular Structure Analysis
The IUPAC name of this compound is 7-amino-6-nitro-3,4-dihydroquinolin-2(1H)-one . The InChI code is 1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) .Chemical Reactions Analysis
The compound is involved in the synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions were hypothesized to proceed sequentially via Knoevenagel .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.19 . It is typically stored at room temperature and is usually available in powder form .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research on related quinoline derivatives, such as 8-nitrofluoroquinolones, demonstrates their significant antibacterial activity against both gram-positive and gram-negative strains. These studies highlight the potential of nitroquinoline compounds, through the introduction of amino groups at specific positions, to serve as effective agents in combating bacterial infections. Notably, derivatives with more lipophilic groups have shown enhanced activity against gram-positive bacteria, indicating the importance of molecular modification in targeting specific microbial strains (Al-Hiari et al., 2007).
Synthesis and Chemical Studies
Extensive experimental and theoretical studies on the nitration of tetrahydroquinoline and its derivatives have achieved total regioselectivity for nitration at the 6-position. These findings are crucial for the synthesis of specific nitroquinoline compounds, providing a foundation for further modifications and applications in various fields. The research underlines the importance of protecting groups and reaction conditions in achieving desired regioselectivity and yields, which could be pivotal for the synthesis of compounds like 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (Cordeiro et al., 2011).
Hypoxic Sensor Applications
Nitro-derivatives of quinoline have been designed, synthesized, and evaluated as hypoxic sensors, leveraging the reduction of nitro groups to amino groups in hypoxic cells. This characteristic enables these compounds to exhibit significant differences in fluorescence in hypoxic versus oxic conditions, making them valuable tools for imaging and studying hypoxic tumor cells. The ability to monitor cellular oxygen levels with such compounds could greatly enhance the understanding and treatment of tumors and other conditions affected by hypoxia (Dai et al., 2008).
Organic Synthesis and Functionalization
Research demonstrates the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom using (diacetoxyiodo)benzene, indicating the potential for direct modification of quinoline derivatives. Such functionalization approaches could be directly applicable to the synthesis and modification of this compound, enabling the creation of a variety of derivatives with potential applications in medicinal chemistry and material science (Shu et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The THIQ heterocyclic scaffold, which this compound is a part of, has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests potential future directions in the development of novel compounds with similar structures for various biological applications .
Eigenschaften
IUPAC Name |
7-amino-6-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDQYOZJKBLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
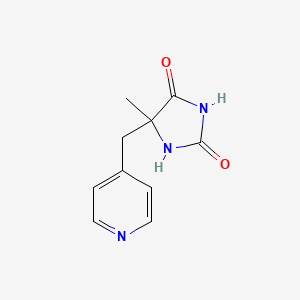
![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)
![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)


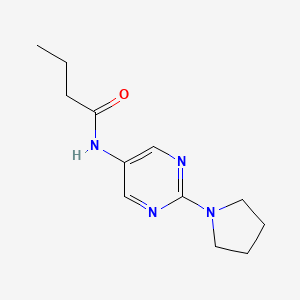
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
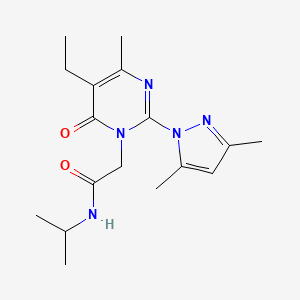
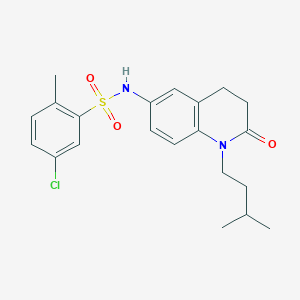
![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)

![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)